molecular formula C18H14BrNO2 B504818 3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide

3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide

Cat. No.: B504818
M. Wt: 356.2g/mol
InChI Key: DEXXKWVKCAQMJP-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and a naphthalen-1-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the third position.

    Amidation: The brominated product is then reacted with naphthalen-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amidation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxy-N-naphthalen-1-yl-benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-formyl-N-naphthalen-1-yl-benzamide or 3-bromo-4-carboxy-N-naphthalen-1-yl-benzamide.

    Reduction: Formation of 4-methoxy-N-naphthalen-1-yl-benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-naphthalen-1-yl-benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Bromo-4-methoxy-N-phenyl-benzamide: Contains a phenyl group instead of a naphthalen-1-yl group, which may affect its chemical and biological properties.

    3-Bromo-4-methoxy-N-(2-naphthyl)-benzamide: Contains a 2-naphthyl group instead of a 1-naphthyl group, which may influence its binding affinity and selectivity.

Uniqueness

3-bromo-4-methoxy-N-(naphthalen-1-yl)benzamide is unique due to the presence of both the bromine atom and the naphthalen-1-yl group, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2g/mol

IUPAC Name

3-bromo-4-methoxy-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C18H14BrNO2/c1-22-17-10-9-13(11-15(17)19)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21)

InChI Key

DEXXKWVKCAQMJP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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